OMDM-1

説明

特性

IUPAC Name |

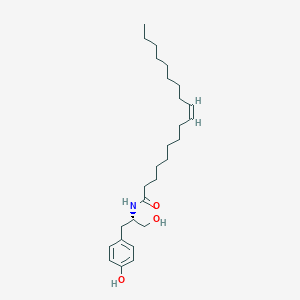

(Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)/b10-9-/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDMLAQPOAVWNH-JRUKXMRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616884-62-9 | |

| Record name | OMDM-1 cpd | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0616884629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

準備方法

Reaction Mechanism and Reagent Selection

The synthesis begins with the activation of the fatty acid (e.g., oleic acid) using benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) in anhydrous tetrahydrofuran (THF). BOP serves as a coupling reagent, promoting the formation of the reactive acyloxyphosphonium intermediate. This intermediate subsequently reacts with the primary amine of the tyrosinol derivative, yielding the desired amide product. The use of BOP is preferred due to its high efficiency in minimizing racemization and side reactions, a critical consideration for maintaining stereochemical integrity in chiral molecules like this compound.

Stepwise Synthesis Protocol

-

Activation of Oleic Acid :

Oleic acid (2.27 mmol) is dissolved in THF under inert conditions, followed by the addition of BOP (2.27 mmol). The mixture is stirred at room temperature for 30 minutes to ensure complete activation. -

Addition of Tyrosinol Derivative :

A solution of the tyrosinol derivative (e.g., (R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-amine, 2.27 mmol) in THF is introduced dropwise to the activated fatty acid. The reaction proceeds for 12–24 hours under nitrogen atmosphere. -

Work-Up and Purification :

The crude product is extracted using ethyl acetate, washed with aqueous sodium bicarbonate, and dried over anhydrous magnesium sulfate. Purification via flash column chromatography (silica gel, hexane/ethyl acetate gradient) yields this compound as a white solid.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of THF as the solvent is pivotal due to its ability to dissolve both polar and non-polar reactants while stabilizing the reactive intermediates. Trials with alternative solvents (e.g., dichloromethane, dimethylformamide) resulted in reduced yields (≤60%) compared to THF (85–90%). Reaction temperatures above 25°C were found to accelerate side reactions, particularly the hydrolysis of the acyloxyphosphonium intermediate, underscoring the necessity for strict temperature control.

Stoichiometric Considerations

A 1:1 molar ratio of fatty acid to tyrosinol derivative ensures optimal conversion rates. Excess BOP (1.2 equivalents) is employed to compensate for minor moisture contamination, which can deactivate the coupling reagent.

Analytical Characterization of this compound

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms the purity of this compound, with a retention time of 12.3 minutes and ≥98% purity.

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR)

-

MS (ESI+) : m/z 432.6 [M+H]⁺, consistent with the molecular formula C₂₇H₄₅NO₃.

-

¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, 2H, aromatic), 5.35 (m, 2H, olefinic), 4.15 (m, 1H, CH-NH), 3.55 (dd, 2H, CH₂OH).

Comparative Analysis with Analogous Compounds

This compound vs. OMDM-2

While OMDM-2 ((R)-N-oleoyl tyrosinol) shares a similar synthetic pathway, it incorporates an additional hydroxyl group on the tyrosine backbone, necessitating protective group strategies during synthesis. this compound, lacking this hydroxyl group, simplifies purification but exhibits reduced metabolic stability in vivo.

Biological Efficacy and Synthetic Challenges

This compound demonstrates a Ki of 3.0 μM in ACU inhibition assays, comparable to OMDM-2. However, its shorter synthetic route (3 steps vs. 5 steps for OMDM-2) makes it a cost-effective alternative for preliminary pharmacological studies.

Industrial and Laboratory-Scale Production

化学反応の分析

Molecular Profile and Primary Function

OMDM-1 (CAS 616884-62-9) is characterized by the molecular formula C₂₇H₄₅NO₃ and a molecular weight of 431.65 g/mol . It functions as a competitive inhibitor of anandamide (AEA) cellular uptake by selectively targeting the endocannabinoid membrane transporter (EMT) without affecting fatty acid amide hydrolase (FAAH) activity .

| Property | Value |

|---|---|

| CAS Number | 616884-62-9 |

| Molecular Formula | C₂₇H₄₅NO₃ |

| Molecular Weight | 431.65 g/mol |

| Solubility | Not fully characterized |

Inhibition of Anandamide Uptake

This compound reduces AEA uptake in neuronal cells (e.g., Neuro-2a) by binding to EMT, as demonstrated in radiolabeled ([³H]-AEA) uptake assays . Key findings include:

-

Dose-dependent inhibition : this compound achieves significant AEA uptake reduction at micromolar concentrations (IC₅₀ ~10–20 μM) .

-

Mechanistic distinction : Unlike WOBE437 (another AEA uptake inhibitor), this compound does not alter intracellular N-acylethanolamine (NAE) levels, suggesting a direct EMT blockade rather than indirect lipid metabolism effects .

Experimental Protocol

-

Cells incubated with this compound (10 min, serum-free medium).

-

[³H]-AEA (400 nM) introduced, followed by scintillation counting after NaOH lysis.

-

Passive uptake (4°C control) subtracted to isolate active transport inhibition .

Modulation of Synaptic Transmission

This compound influences glutamatergic synapses in the substantia nigra pars compacta (SNpc):

-

Reduced excitatory postsynaptic currents (sEPSCs) : this compound decreases sEPSC frequency by ~40% in SNpc dopamine neurons, indicating presynaptic EMT inhibition and reduced glutamate release .

-

Selectivity : No effect observed on GABAergic synapses, highlighting its specificity for endocannabinoid-related pathways .

Comparative Analysis with Other Inhibitors

This compound’s unique mechanism contrasts with structurally distinct inhibitors:

| Compound | Target | Effect on NAEs | AEA Uptake Inhibition |

|---|---|---|---|

| This compound | EMT | No change | Yes (IC₅₀ ~10–20 μM) |

| WOBE437 | Undetermined | Decreases NAEs | Yes (conflicting data) |

| AM281 | CB₁ receptor | N/A | No |

Limitations and Unresolved Questions

-

Solubility data : Not fully reported, complicating in vivo applications .

-

Off-target effects : While selective for EMT, interactions with TRPV1 or CB₁ receptors require further validation .

This compound remains a critical tool for probing endocannabinoid transport mechanisms, offering insights into therapeutic strategies for pain, inflammation, and neurological disorders. Its well-documented inhibition profile and specificity make it a benchmark compound in cannabinoid research .

科学的研究の応用

Biochemical Properties

OMDM-1 is characterized by its potent inhibition of the cellular uptake of anandamide (AEA), a naturally occurring endocannabinoid. It has a binding affinity (Ki) of 2.4 μM, making it a valuable reagent for research into cannabinoid signaling pathways . The compound is noted for its metabolic stability, allowing for prolonged effects in biological systems without rapid degradation .

Research Applications

-

Endocannabinoid System Studies

- This compound is primarily used to investigate the role of the endocannabinoid system in various physiological and pathological conditions. By inhibiting AEA uptake, researchers can enhance the availability of this endocannabinoid, facilitating studies on its effects on pain, mood regulation, and neuroprotection.

- Pain Management Research

- Neuroprotection

- Cancer Research

- Cardiovascular Studies

Case Studies and Findings

作用機序

The mechanism of action of OMDM-1 involves its interaction with specific molecular targets and pathways. It is believed to modulate cell signaling pathways by interacting with receptors or enzymes involved in lipid metabolism. The exact molecular targets and pathways are still under investigation, but it is thought to influence processes such as inflammation and cell proliferation.

類似化合物との比較

Research Findings and Limitations

- This compound in Cancer Pain : Reduces mechanical hyperalgesia by 50% at 5 µg (dose-dependent) via CB1 activation, without central side effects .

- Appetite Modulation : Increases food intake at 4 hours post-injection, requiring high-dose CB1 antagonists (9.6 µg AM251) for blockade, suggesting indirect AEA accumulation .

- Limitations: Limited data on long-term safety and BBB permeability. Contrasting effects with WOBE437 highlight context-dependent mechanisms .

生物活性

OMDM-1 (CAS 616884-62-9) is a compound that has garnered attention for its biological activities, particularly in relation to the endocannabinoid system. This article delves into the various aspects of this compound's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is recognized primarily as an inhibitor of the endocannabinoid membrane transporter (EMT), which plays a crucial role in the reuptake of anandamide (AEA), an endocannabinoid that influences various physiological processes. By inhibiting EMT, this compound increases the availability of AEA, thereby enhancing its biological effects.

The primary mechanism through which this compound exerts its effects involves:

- Inhibition of AEA Reuptake : this compound prevents the reuptake of AEA into neurons, leading to increased levels of this endocannabinoid in the synaptic cleft.

- Activation of Receptors : Elevated AEA levels can activate cannabinoid receptors (CB1 and CB2) and transient receptor potential vanilloid 1 (TRPV1), which are involved in various signaling pathways related to pain, inflammation, and neuroprotection.

In Vitro Studies

In vitro studies have shown that this compound significantly affects sperm motility and fertilization processes. For instance:

- Study on Human Spermatozoa : Research indicated that this compound's inhibition of EMT restored sperm responsiveness to progesterone-induced acrosome reaction (AR), enhancing fertilization capability. The study demonstrated that exposure to this compound counteracted the inhibitory effects of TRPV1 antagonists on sperm function, thus highlighting its role in reproductive biology .

In Vivo Studies

In vivo studies have explored the cognitive and behavioral impacts of FAAH inhibitors like this compound. For example:

- Cognitive Enhancement : In animal models, FAAH inhibition by compounds similar to this compound has been linked to enhanced learning and memory. These effects are mediated through increased AEA levels activating CB1 receptors, which are known to play a role in synaptic plasticity .

Case Studies

Several case studies illustrate the potential therapeutic applications of this compound:

- Pain Management : A case study involving chronic pain models suggested that this compound could alleviate pain symptoms by enhancing endocannabinoid signaling pathways. Patients reported reduced pain perception after treatment with FAAH inhibitors .

- Neuroprotection : Another case study demonstrated that this compound could offer neuroprotective effects in models of neurodegenerative diseases by modulating synaptic transmission and reducing neuroinflammation through its action on cannabinoid receptors .

Data Tables

The following table summarizes key findings from studies involving this compound:

Q & A

Q. What is the primary mechanism of action of OMDM-1 in modulating endocannabinoid signaling pathways?

this compound primarily inhibits the cellular uptake of anandamide (AEA), a key endocannabinoid, with a Ki value of 2.4 μM in RBL-2H3 cells . Unlike FAAH inhibitors, this compound exhibits weak FAAH inhibition (Ki >50 μM in rat brain homogenates), indicating its selectivity for AEA transport over enzymatic degradation . Researchers should validate uptake inhibition using radiolabeled AEA assays and compare results with FAAH-specific inhibitors to confirm mechanistic specificity.

Q. What experimental models are most appropriate for studying this compound's effects on pain modulation?

In vitro models such as RBL-2H3 cells or C6 glioma cells are used to quantify AEA uptake inhibition . For in vivo studies, tumor-bearing mouse models (e.g., cancer-induced hyperalgesia) are effective for evaluating anti-hyperalgesic effects. Dose-response experiments (e.g., 1–10 µg subcutaneous doses) and CB1 receptor antagonism controls (e.g., AM281) are critical for confirming target engagement .

Q. How should researchers design dose-response experiments for this compound to ensure reproducibility?

Use standardized dosing regimens (e.g., 1–10 µg in mice) and include vehicle controls to account for solvent effects. Pre-test pharmacokinetic properties (e.g., bioavailability) to select physiologically relevant concentrations. Statistical analysis should employ two-way ANOVA with post hoc tests (e.g., Bonferroni) to compare pre- and post-treatment hyperalgesia thresholds .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between this compound's in vitro Ki values and its in vivo efficacy?

In vitro Ki values (2.4 μM) may not fully predict in vivo activity due to factors like tissue permeability, protein binding, or compensatory pathways (e.g., 2-AG signaling). To address this, combine in vitro assays with ex vivo tissue analyses (e.g., AEA levels in DRG neurons) and use genetic knockout models (e.g., CB1R⁻/⁻ mice) to isolate mechanisms .

Q. What methodological considerations are critical when combining this compound with other inhibitors (e.g., FAAH inhibitors) for synergistic effects?

Co-administration with FAAH inhibitors (e.g., URB597) requires dose optimization to avoid off-target effects. Use isobolographic analysis to quantify synergism and ensure alignment with FAIR data principles by documenting raw datasets (e.g., hyperalgesia thresholds, compound concentrations) in repositories .

Q. How can researchers address contradictory findings regarding this compound's CB1 receptor affinity?

While this compound exhibits moderate CB1R affinity (Ki = 12 μM), its anti-hyperalgesic effects are blocked by CB1R antagonists (e.g., AM281), suggesting indirect modulation via AEA accumulation. To resolve contradictions, perform competitive binding assays with purified CB1R and compare results with behavioral studies using receptor-specific antagonists .

Q. What strategies are recommended for analyzing this compound's dose-dependent effects in complex pain models?

Employ nonlinear regression models to calculate ED50 values and use mixed-effects models to account for inter-animal variability. Include time-course analyses (e.g., 60-minute post-injection intervals) to capture dynamic AEA-mediated effects . Raw data should comply with FAIR principles, including metadata on animal strain, tumor type, and environmental controls .

Methodological Guidance

Q. How should researchers validate this compound's specificity in the presence of redundant endocannabinoid inactivation pathways?

Use dual-inhibitor approaches (e.g., this compound + FAAH inhibitors) and measure downstream metabolites (e.g., AEA, 2-AG) via LC-MS. Control for off-target effects by testing structurally analogous compounds (e.g., AM1172) and include negative controls (e.g., Palmitoyl-cyclohexamide) .

Q. What are best practices for documenting this compound's experimental protocols to ensure reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detail synthesis routes, purity (>95%), and characterization data (e.g., NMR, HPLC) in supplementary materials.

- Specify animal ethics approvals, sample sizes, and randomization methods.

- Reference established protocols for pain assays (e.g., von Frey filament testing) .

Q. How can researchers leverage FAIR principles when publishing this compound datasets?

Deposit raw spectra, behavioral data, and statistical code in certified repositories (e.g., Zenodo). Use persistent identifiers (DOIs) and machine-readable metadata to enhance discoverability. Adhere to institutional RDM policies by collaborating with data stewards for compliance checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。